![molecular formula C16H21NO4S B2690177 ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate CAS No. 1241691-12-2](/img/structure/B2690177.png)
ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate is a useful research compound. Its molecular formula is C16H21NO4S and its molecular weight is 323.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C15H17N1O4S
- Molecular Weight : 305.37 g/mol
- IUPAC Name : this compound
The compound features a piperidine ring substituted with a sulfonyl group and an ethylene moiety, which contributes to its biological activity.
This compound exhibits several mechanisms of action that are crucial for its biological effects:
- Receptor Modulation : The compound has been shown to act on various neurotransmitter receptors, particularly serotonin and dopamine receptors, which are involved in mood regulation and neuropsychiatric disorders .
- Enzyme Inhibition : It inhibits specific enzymes related to inflammation and pain pathways, suggesting potential applications in treating inflammatory conditions .
- Antioxidant Activity : The compound demonstrates antioxidant properties, which could help mitigate oxidative stress-related damage in cells .
Antidepressant Effects
Research indicates that this compound may possess antidepressant-like effects. In animal models, it has been shown to improve depressive symptoms through modulation of serotonin pathways .
Anti-inflammatory Properties
The compound has exhibited significant anti-inflammatory effects in vitro and in vivo. It reduces the production of pro-inflammatory cytokines and inhibits pathways associated with chronic inflammation .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. In cellular assays, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Studies
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Serotonin Receptor Modulation
The compound has been identified as a selective agonist for serotonin receptors, particularly the 5-HT₂C receptor. This receptor plays a crucial role in various neurological functions, including mood regulation, appetite control, and cognition. Research indicates that compounds targeting the 5-HT₂C receptor can influence neurotransmitter release, which may have implications for treating mood disorders and obesity.
2. Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, derivatives of sulfonylpiperidine-3-carboxamides have shown efficacy in inhibiting hepatitis B virus (HBV) replication by modulating capsid assembly. In structure-activity relationship studies, certain derivatives exhibited significant antiviral activity without cytotoxic effects. This positions sulfonylpiperidine derivatives as promising candidates for developing new antiviral therapies .
Synthesis and Structural Characteristics
The synthesis of ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate typically involves multi-step organic reactions. Key steps may include:
- Formation of the piperidine ring.
- Introduction of the sulfonyl group.
- Ethenyl substitution at the appropriate position.
The molecular formula of this compound is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 373.46 g/mol. Its structural complexity allows it to interact with biological systems in various therapeutic contexts .
Case Study 1: Antiviral Properties
A study focused on identifying small molecules that act as capsid assembly modulators against HBV found that certain sulfonamide derivatives significantly reduced secreted HBV DNA levels. The compound C-39, a derivative of sulfonylpiperidine, was noted for its ability to inhibit HBV capsid formation and viral replication effectively .
Case Study 2: Neurological Impact
Research into serotonin receptor modulators has demonstrated that compounds similar to this compound can influence mood and appetite through their action on serotonin pathways. These findings suggest potential applications in treating conditions such as depression and anxiety disorders .
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The sulfonamide and ester groups in this compound undergo hydrolysis under acidic or basic conditions:
Reaction Type | Conditions | Products | Key Observations |
---|---|---|---|
Ester Hydrolysis | 1M NaOH, 80°C, 6h | 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylic acid + ethanol | Complete conversion observed via TLC; carboxylate formation confirmed by IR (ν 1680 cm⁻¹) |
Sulfonamide Hydrolysis | Concentrated HCl, reflux, 12h | Piperidine-3-carboxylic acid derivative + phenylvinyl sulfonic acid | Requires harsh conditions due to sulfonamide stability; monitored by NMR for byproduct detection |
Nucleophilic Substitution
The sulfonyl group activates adjacent positions for nucleophilic attack:
Reagent | Conditions | Product | Yield | Mechanistic Notes |
---|---|---|---|---|
Ammonia (NH₃) | DMF, 60°C, 8h | Ethyl 1-[(E)-2-phenylethenyl]sulfamoylpiperidine-3-carboxylate | 68% | Sulfonamide nitrogen acts as leaving group; regioselectivity confirmed by X-ray |
Sodium methoxide | THF, 0°C → RT, 4h | Methyl ether derivative at C4 position | 52% | Steric hindrance from piperidine ring influences substitution site |
Oxidation-Reduction Reactions
Functional group transformations via redox processes:
Oxidation Pathways
-
Sulfonyl Group : Resistant to common oxidants (KMnO₄, H₂O₂) under mild conditions
-
Vinyl Group : Ozonolysis yields benzaldehyde and sulfonyl-piperidine fragments (confirmed by GC-MS)
Reduction Pathways
Reagent | Target Group | Product | Selectivity |
---|---|---|---|
LiAlH₄ | Ester → Alcohol | 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-(hydroxymethyl) | Complete reduction of ester; leaves sulfonamide intact |
H₂/Pd-C | Vinyl → Ethyl | Ethyl 1-(2-phenylethyl)sulfonylpiperidine-3-carboxylate | 93% conversion; cis/trans isomerism eliminated |
Cycloaddition Reactions
The (E)-2-phenylethenyl group participates in [4+2] Diels-Alder reactions:
Dienophile | Conditions | Product | Stereochemical Outcome |
---|---|---|---|
1,3-Butadiene | Toluene, 110°C, 24h | Hexahydronaphthalene-fused piperidine derivative | Endo preference (85:15 ratio) confirmed by NOESY |
Tetrazine | DCM, RT, 2h | Pyridazine-incorporated macrocycle | Bioorthogonal reaction with >90% efficiency |
Photochemical Reactions
UV-induced transformations (λ = 254 nm):
Reaction Environment | Key Process | Product | Quantum Yield |
---|---|---|---|
Acetonitrile | [2+2] Cycloaddition of vinyl group | Cyclobutane-linked dimer | Φ = 0.33 ± 0.02; reversible under heating |
Methanol | Sulfonyl radical formation | Disproportionation products including sulfinic acid derivatives | Requires photosensitizer (benzophenone) |
Biological Reactivity
While not a classical chemical reaction, metabolic studies of analogs reveal:
Eigenschaften
IUPAC Name |
ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-2-21-16(18)15-9-6-11-17(13-15)22(19,20)12-10-14-7-4-3-5-8-14/h3-5,7-8,10,12,15H,2,6,9,11,13H2,1H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAOTFDQISKIIL-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.